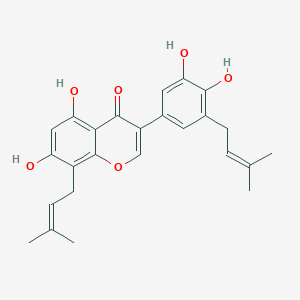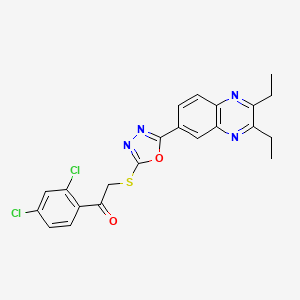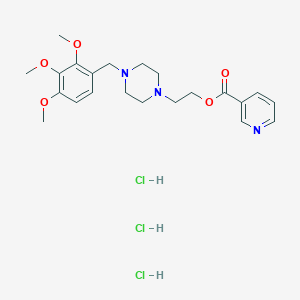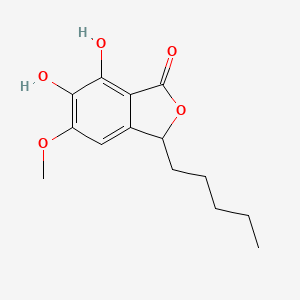
A|A1 C42 aggregation inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A|A1 C42 aggregation inhibitor 2 is a compound designed to inhibit the aggregation of specific proteins, particularly those associated with neurodegenerative diseases such as Alzheimer’s disease. Protein aggregation is a process where misfolded proteins clump together, forming insoluble fibrils that can disrupt cellular function and lead to disease. This compound aims to prevent or reduce the formation of these aggregates, thereby mitigating their harmful effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A|A1 C42 aggregation inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process may include:
Condensation Reactions: Combining specific amine and aldehyde derivatives under controlled conditions to form the core structure.
Cyclization Reactions: Formation of cyclic structures through intramolecular reactions, often facilitated by catalysts or specific reaction conditions.
Functional Group Modifications: Introduction or modification of functional groups to enhance the compound’s inhibitory properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques. Safety parameters are established to handle hazardous reactions and ensure the safety of personnel and equipment.
Analyse Des Réactions Chimiques
Types of Reactions: A|A1 C42 aggregation inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s effectiveness.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory properties.
Applications De Recherche Scientifique
A|A1 C42 aggregation inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein aggregation and develop new inhibitors.
Biology: Investigated for its effects on cellular processes and protein stability.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of biopharmaceuticals and protein-based drugs to enhance their stability and efficacy.
Mécanisme D'action
The mechanism of action of A|A1 C42 aggregation inhibitor 2 involves binding to specific sites on target proteins, preventing their misfolding and subsequent aggregation. The compound stabilizes the native structure of proteins, reducing the formation of toxic aggregates. Molecular targets include amyloid-beta peptides and tau proteins, which are implicated in Alzheimer’s disease. The compound may also interact with cellular pathways involved in protein folding and degradation.
Comparaison Avec Des Composés Similaires
Amyloid-beta aggregation inhibitors: Compounds like tramiprosate and homotaurine.
Tau aggregation inhibitors: Molecules such as methylene blue and leucomethylene blue.
Uniqueness: A|A1 C42 aggregation inhibitor 2 is unique in its specific binding affinity and inhibitory mechanism. Unlike some other inhibitors, it may offer enhanced stability and efficacy in preventing protein aggregation, making it a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C14H18O5 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
6,7-dihydroxy-5-methoxy-3-pentyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H18O5/c1-3-4-5-6-9-8-7-10(18-2)12(15)13(16)11(8)14(17)19-9/h7,9,15-16H,3-6H2,1-2H3 |
Clé InChI |
TYRALYIIFIIIOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C2=CC(=C(C(=C2C(=O)O1)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

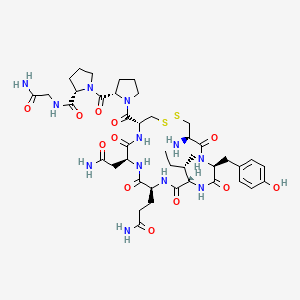

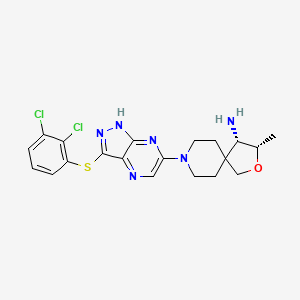




![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
